4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one
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Overview
Description
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C4H7BrN2OS2. It is known for its unique structure, which includes a dithiazolidinone ring.
Preparation Methods
The synthesis of 4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-dithiazolidin-3-one with methylamine. The reaction is usually carried out in a solvent such as ethanol, under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylimino group is replaced by other nucleophiles like halides or alkoxides
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one can be compared with other similar compounds, such as:
4-phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one: This compound has a phenyl group instead of a methyl group, which may result in different chemical and biological properties.
4-methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one: This compound has a sulfanylidene group instead of a methylimino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
6320-65-6 |
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Molecular Formula |
C4H6N2OS2 |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C4H6N2OS2/c1-5-3-6(2)4(7)9-8-3/h1-2H3 |
InChI Key |
LUKKDSVIQNXJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)SS1)C |
Origin of Product |
United States |
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